molecular formula C19H42BrN B1668423 Cetrimonium bromide CAS No. 57-09-0

Cetrimonium bromide

Cat. No. B1668423
CAS RN: 57-09-0
M. Wt: 364.4 g/mol
InChI Key: LZZYPRNAOMGNLH-UHFFFAOYSA-M
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Description

Cetrimonium bromide, also known as CTAB, is a quaternary ammonium surfactant with the condensed structural formula [(C 16 H 33)N(CH 3) 3]Br . It is one of the components of the topical antiseptic cetrimide . The cetrimonium (hexadecyltrimethylammonium) cation is an effective antiseptic agent against bacteria and fungi . It is also one of the main components of some buffers for the extraction of DNA . It has been widely used in the synthesis of gold nanoparticles, mesoporous silica nanoparticles, and hair conditioning products .


Synthesis Analysis

In 1946, R. S. Shelton and co-workers at the William S. Merrell Company reported a synthesis of CTAB from cetyl (hexadecyl) bromide and trimethylamine . They prepared CTAB and several other compounds during a study of the efficacy of quaternary ammonium salts as what they termed “germicides” .


Molecular Structure Analysis

The molecular formula of Cetrimonium bromide is C 19 H 42 BrN . The InChI key is LZZYPRNAOMGNLH-UHFFFAOYSA-M .


Chemical Reactions Analysis

CTAB forms micelles in aqueous solutions. At 303 K (30 °C) it forms micelles with an aggregation number 75–120 (depending on the method of determination; average 95) and degree of ionization, α = 0.2–0.1 (fractional charge; from low to high concentration) .


Physical And Chemical Properties Analysis

Cetrimonium bromide has a molar mass of 364.45 g/mol . It appears as a white powder . Its melting point ranges from 237 to 243 °C (459 to 469 °F; 510 to 516 K) and it decomposes . It is soluble in water, ethanol, and chloroform, but insoluble in ether and benzene .

Scientific Research Applications

Anticancer Potential

Cetrimonium bromide (CTAB) shows promise as a therapeutic agent for human head and neck cancer (HNC). It was identified through a high-throughput screen and exhibited efficacy against HNC models in both in vitro and in vivo settings. The primary mode of action for CTAB is mitochondria-mediated apoptosis, which targets cancer-specific metabolic aberrations, making it a potential anticancer agent (Ito et al., 2009).

Phytotoxicity Assessment

Cetrimonium bromide's phytotoxicity has been tested, revealing significant effects on the germination rates and root elongation of certain plant species. This raises concerns about its environmental safety and suggests a need for further studies on its ecological impact (Song & Kim, 2016).

Catalytic Applications

CTAB has been used as a catalyst in various chemical reactions. For example, it aided in the efficient one-pot synthesis of 1-amidoalkyl-2-naphthols in water, highlighting its role as an environmentally friendly catalyst (Nakhate, Ingale, & Shinde, 2021).

Environmental Applications

Studies on CTAB's interaction with nanoparticles, like Cu/ZnO, have been conducted to explore its role in environmental remediation. These studies showed CTAB's potential in aiding the removal of pollutants from water, indicating its utility in environmental cleanup processes (Subhashita et al., 2021).

Analytical Chemistry

CTAB has been used to improve the detection of low-mass molecules in MALDI-TOF mass spectrometry. This has expanded the analytical capabilities in identifying and quantifying substances in various samples, showcasing its utility in analytical chemistry (Guo et al., 2002).

Safety And Hazards

Cetrimonium bromide can cause serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . It is harmful if swallowed, causes skin irritation, and may cause damage to organs (gastrointestinal tract) through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

hexadecyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZYPRNAOMGNLH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6899-10-1 (Parent)
Record name Cetrimonium bromide [INN:BAN:NF]
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DSSTOX Substance ID

DTXSID5037028
Record name Hexadecyltrimethylammonium bromide
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Molecular Weight

364.4 g/mol
Source PubChem
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Product Name

Cetrimonium Bromide

CAS RN

57-09-0, 8044-71-1
Record name Hexadecyltrimethylammonium bromide
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Record name Cetrimonium bromide [INN:BAN:NF]
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Record name Cetrimide [INN:BAN:JAN]
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Record name Cetrimonium bromide
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Record name Hexadecyltrimethylammonium bromide
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Record name Cetrimonium bromide
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Record name CETRIMONIUM BROMIDE
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Synthesis routes and methods

Procedure details

cetyl benzyl dimethyl ammonium bromide or chloride.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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